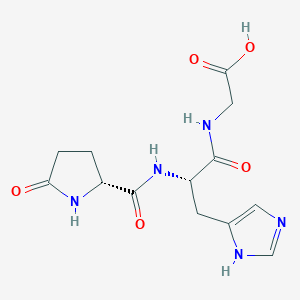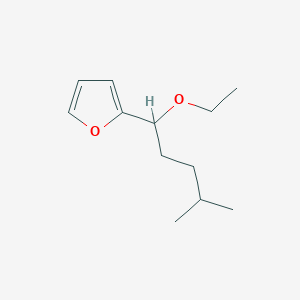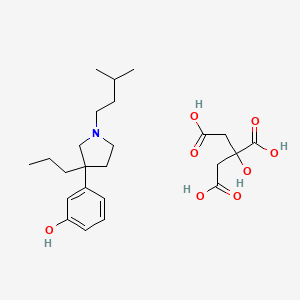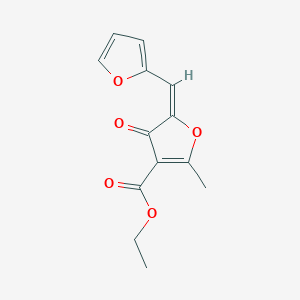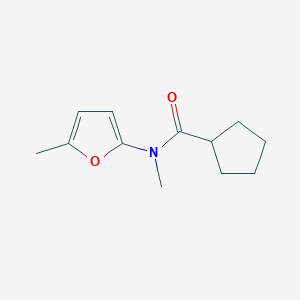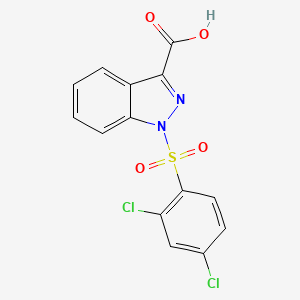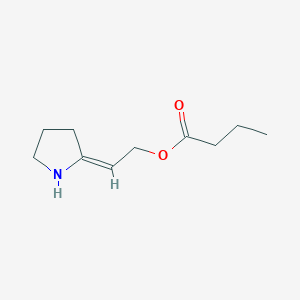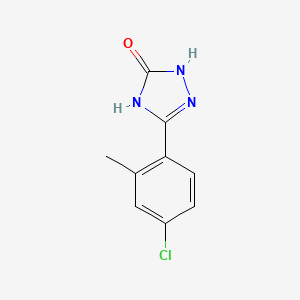
5-(4-Chloro-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenylamine and hydrazine hydrate.
Formation of Hydrazone: The amine reacts with hydrazine hydrate to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the triazole ring.
Final Product: The final product, 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one, is obtained after purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Reactors: Using batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can occur, replacing the chloro group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Nucleophiles such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: Oxides of the triazole compound.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted triazole compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly antifungal and antibacterial drugs.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides.
Material Science: It finds applications in the synthesis of advanced materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems.
Pathways: It may inhibit enzyme activity or block receptor sites, leading to its biological effects.
Binding Interactions: The chloro and methyl groups enhance binding affinity to the target sites, increasing the compound’s efficacy.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methylphenol: A related compound with similar structural features.
1H-1,2,4-Triazole: The parent triazole compound without the phenyl substitution.
5-Phenyl-1H-1,2,4-triazol-3(2H)-one: A similar triazole compound with a phenyl group instead of the chloro-methylphenyl group.
Uniqueness
Structural Features: The presence of both chloro and methyl groups on the phenyl ring makes 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one unique.
Biological Activity: The specific substitution pattern enhances its biological activity compared to other triazole derivatives.
Propiedades
Número CAS |
62036-24-2 |
|---|---|
Fórmula molecular |
C9H8ClN3O |
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
3-(4-chloro-2-methylphenyl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H8ClN3O/c1-5-4-6(10)2-3-7(5)8-11-9(14)13-12-8/h2-4H,1H3,(H2,11,12,13,14) |
Clave InChI |
OGDOCHQKGWTMQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)C2=NNC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12902272.png)
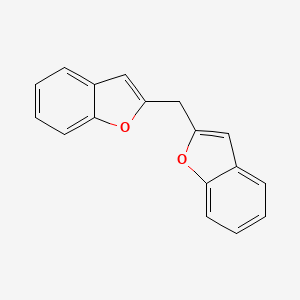
![1-(4-Bromophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12902289.png)
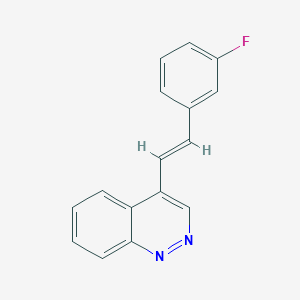
![Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate](/img/structure/B12902310.png)
![N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine](/img/structure/B12902316.png)

